molecular formula C10H12Cl2FN B2991061 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride CAS No. 2287281-68-7

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride

Cat. No.: B2991061
CAS No.: 2287281-68-7
M. Wt: 236.11
InChI Key: NIDRJENTGIVQQB-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a pyrrolidine ring attached to a 5-chloro-2-fluorophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Future Directions

The future directions for the research and application of “2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride” would depend on the results of ongoing research studies. Pyrrolidine derivatives are widely used in drug discovery, and further modifications and investigations could lead to the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride typically involves the reaction of 5-chloro-2-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and high efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-fluorophenyl)pyrrolidine
  • 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrobromide
  • 2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydroiodide

Uniqueness

2-(5-Chloro-2-fluorophenyl)pyrrolidine;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of both chlorine and fluorine atoms in the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDRJENTGIVQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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